alpha-Methylserotonin (maleate)
Description
BenchChem offers high-quality alpha-Methylserotonin (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Methylserotonin (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-aminopropyl)-1H-indol-5-ol;but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNHFSXRABPJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
alpha-Methylserotonin binding affinity 5-HT2A vs 5-HT2C
Technical Guide: -Methylserotonin Binding Affinity & Functional Selectivity (5-HT2A vs. 5-HT2C)
Executive Summary
This guide provides a rigorous analysis of
Chemical & Pharmacological Profile
Structural Basis of Action
Structurally,
-
MAO Resistance: The
-methyl group sterically hinders Monoamine Oxidase (MAO), significantly prolonging its half-life compared to endogenous 5-HT. -
Receptor Docking: The methyl group creates specific steric interactions within the orthosteric binding pocket (OBP). While it fits into the conserved aspartate (D3.32) anchoring site, the methyl group influences the toggle switch residues (e.g., W6.48) differently across subtypes, contributing to variations in intrinsic efficacy.
Binding Affinity vs. Functional Potency
A common pitfall in 5-HT2 research is conflating binding affinity with functional potency.
Table 1: Binding Affinity (
) Profile
Note: Affinity is highly dependent on the radioligand state (Agonist vs. Antagonist).
| Receptor Subtype | Ligand (State) | Radioligand Used | Interpretation | |
| 5-HT2A | Antagonist-Labeled | 880 | Low affinity for inactive state | |
| 5-HT2A | Agonist-Labeled | 3.0 - 4.6 | High affinity for active state | |
| 5-HT2C | Antagonist-Labeled | ~150 | Moderate affinity | |
| 5-HT2C | Agonist-Labeled | 8.3 | High affinity for active state |
Critical Insight: The massive discrepancy at 5-HT2A (880 nM vs 3 nM) indicates that
-Me-5-HT preferentially stabilizes the active receptor conformation (). Competition assays using antagonist radioligands will underestimate its true affinity.
Table 2: Functional Potency (
) & Efficacy
Data represents intracellular Calcium flux (
| Receptor Subtype | Intrinsic Activity ( | Functional Selectivity Ratio | |
| 5-HT2C | 50.1 | 1.0 (Full Agonist) | Reference |
| 5-HT2B | 2.98 | ~0.8 (Partial/Full) | 17x more potent than 2C |
| 5-HT2A | 794 | 0.8 - 1.0 (Full Agonist) | 16x less potent than 2C |
Conclusion: While
-Me-5-HT binds 5-HT2A and 5-HT2C with similar high affinity (single-digit nM) in the active state, it is functionally ~16-fold more potent at 5-HT2C than 5-HT2A. This makes it a "functionally selective" probe, despite being a "binding non-selective" ligand.
Mechanistic Signaling Pathway
Both 5-HT2A and 5-HT2C couple primarily to the
Diagram 1: 5-HT2 Receptor Signaling Cascade
Visualization of the Gq-coupled pathway activated by
Caption: Canonical Gq/11 signaling pathway utilized by
Experimental Methodologies
To accurately characterize
Protocol A: Radioligand Competition Binding
Objective: Determine
Workflow:
-
Membrane Prep: Homogenize HEK293 cells expressing human 5-HT2A or 5-HT2C. Centrifuge at 40,000 x g. Resuspend in Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM
). -
Incubation:
-
Total Volume: 200
L. -
Add 50
L Radioligand (~0.5 nM ). -
Add 50
L -Me-5-HT (Concentration range: to M). -
Add 100
L Membrane suspension (~20 g protein).
-
-
Equilibrium: Incubate for 60 min at 25°C (Room Temp).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
, then convert to using the Cheng-Prusoff equation.
Protocol B: Intracellular Calcium Flux (Functional Assay)
Objective: Determine
Workflow:
Caption: Step-by-step workflow for Calcium Flux functional assay.
Detailed Steps:
-
Seeding: Plate cells (50,000/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading: Remove media. Add Loading Buffer containing:
-
Calcium-sensitive dye (e.g., Fluo-4 AM, 2-4
M). -
Probenecid (2.5 mM): Critical to inhibit anion transporters and prevent dye leakage.
-
Pluronic F-127 (0.02%): Aids dye solubility.
-
-
Incubation: 45-60 minutes at 37°C.
-
Compound Prep: Prepare
-Me-5-HT in HBSS buffer (avoid high DMSO > 0.5%). -
Measurement:
-
Data Analysis: Calculate
or Peak Fluorescence. Plot sigmoidal dose-response to determine .
Implications for Drug Development[1][3][4][5]
Understanding the profile of
-
False Negatives in Binding: If you screen a library using
(antagonist) at 5-HT2A, agonists like -Me-5-HT will appear to have weak affinity ( ~800 nM). Always validate agonist hits with an agonist radioligand or functional assay. -
Therapeutic Window: The 16-fold functional window between 5-HT2C and 5-HT2A is often exploited in obesity research (2C agonism suppresses appetite) to avoid 2A-mediated hallucinogenic side effects. However,
-Me-5-HT is not selective enough for clinical use; it serves as a benchmark for designing more selective ligands (e.g., Lorcaserin). -
Constitutive Activity: 5-HT2C receptors exhibit high constitutive activity.
-Me-5-HT acts as an inverse agonist in systems with high basal tone if the system is optimized for constitutive activity detection, though it is classically a full agonist.
References
-
Ismaiel, A. M., et al. (1990). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Journal of Medicinal Chemistry. Link
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Sanders-Bush, E., et al. (2003). Functional assays for 5-HT2 receptors. Current Protocols in Neuroscience. Link
-
Berg, K. A., et al. (2008). Functional Selectivity of 5-HT2A Receptor Agonists. Psychopharmacology. Link
-
Cayman Chemical. (2023).
-methyl Serotonin Product Information & Biological Data. Link
difference between alpha-Methylserotonin and serotonin 5-HT
Comparative Technical Analysis: -Methylserotonin vs. Serotonin (5-HT)[1][2][3][4][5][6]
Executive Summary
Serotonin (5-HT) is the endogenous ligand for the 5-HT receptor superfamily, regulating diverse physiological processes from mood to vascular constriction.[1] However, its utility as a pharmacological probe is limited by rapid enzymatic degradation and lack of receptor subtype selectivity.
-Methylserotonin (Structural & Physicochemical Properties
The defining difference lies in the ethylamine side chain. This steric modification fundamentally alters the molecule's interaction with metabolic enzymes while preserving receptor binding motifs.
Chemical Comparison
| Feature | Serotonin (5-HT) | |
| IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol | 3-(2-aminopropyl)-1H-indol-5-ol |
| Formula | C | C |
| Molar Mass | 176.22 g/mol | 190.24 g/mol |
| MAO Susceptibility | High (Rapid oxidation) | Resistant (Steric hindrance) |
| BBB Permeability | Poor (Polar 5-OH group) | Poor (Polar 5-OH group) |
| Prodrug Precursor | 5-Hydroxytryptophan (5-HTP) |
Metabolic Fate Diagram (Graphviz)
The following diagram illustrates the "Metabolic Trapping" mechanism that makes
Figure 1: The metabolic divergence between 5-HT and
Pharmacodynamics: Receptor Binding & Selectivity[5]
While often cited as a 5-HT
Binding Affinity Profile (K Values)
Data synthesized from radioligand displacement assays (Rat/Human cortex).
| Receptor Subtype | Serotonin ( | Selectivity Note | |
| 5-HT | 42 | ~3 - 8 | Moderate affinity |
| 5-HT | 85 | ~4 - 10 | Moderate affinity |
| 5-HT | 3 - 880 | ~75 | High affinity in agonist-labeled state ([3H]DOB); lower in antagonist-labeled state. |
| 5-HT | ~3 (EC | High | Functionally Potent |
| 5-HT | ~50 (EC | High | Potent agonist |
| 5-HT | >10,000 | High | Key Differentiator : |
Critical Insight: The discrepancy in 5-HT
Signaling Pathway: 5-HT Activation
Figure 2: The Gq-coupled signaling cascade activated by
Experimental Protocols
Protocol A: Comparative Receptor Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation:
-
Homogenize rat frontal cortex or HEK-293 cells expressing human 5-HT
in ice-cold Tris-HCl buffer (50 mM, pH 7.4). -
Centrifuge at 40,000
g for 20 mins. Resuspend pellet.
-
-
Incubation:
-
Total Binding: 100
L membrane + 50 L radioligand (e.g., 1 nM [ H]Ketanserin). -
Non-Specific Binding (NSB): Add 10
M Methysergide. -
Competition: Add increasing concentrations of
-MS ( to M). -
Incubate at 37°C for 15 minutes (equilibrium is reached faster than with 5-HT due to stability).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce NSB).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.[3]
-
Calculate IC
and convert to using the Cheng-Prusoff equation: .
-
Protocol B: Functional IP Accumulation Assay
Objective: Verify agonist efficacy (functional potency) of
-
Cell Loading:
-
Seed CHO cells expressing 5-HT
in 24-well plates. -
Incubate with [
H]myo-inositol (1 Ci/mL) for 24 hours to label membrane phosphoinositides.
-
-
Challenge:
-
Wash cells with buffer containing 10 mM LiCl (Lithium inhibits inositol monophosphatase, trapping IP
). -
Add
-MS (10 M) or 5-HT (10 M). Incubate for 30 minutes at 37°C.
-
-
Extraction:
-
Aspirate medium. Stop reaction with 10 mM formic acid.
-
Separate inositol phosphates using anion-exchange chromatography (Dowex AG1-X8 resin).
-
-
Quantification:
-
Elute IP
/IP /IP fractions and count via scintillation. -
Result:
-MS typically shows near-full agonist efficacy (80-100% of 5-HT response) but with greater signal stability over time.
-
Research Applications & Implications
The "False Neurotransmitter" Tracer
Because
-
Method: Administer
-[C-11]Methyl-Tryptophan ( -MTP). -
Mechanism:
-MTP crosses the BBB converted to -MS trapped in vesicles. -
Outcome: PET imaging signal correlates linearly with serotonin synthesis rates , not just receptor density.
Behavioral Pharmacology
References
-
Ismaiel, A. M., et al. (1990).[4] 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Journal of Medicinal Chemistry. Link
-
Diksic, M., et al. (2000). Brain net unidirectional uptake of alpha-[14c]methyl-L-tryptophan... and its correlation with regional serotonin synthesis. Journal of Neurochemistry. Link
-
Cayman Chemical. (2024). alpha-methyl Serotonin Product Information & Binding Data. Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. (Context on 5-HT2A agonist structure-activity relationships). Link
-
Nishizawa, S., et al. (1997). Differences between serotonin-2 receptor agonist and antagonist binding sites. Synapse.
-MS). Link
Alpha-Methylserotonin (α-MS): Elucidating its Modulatory Effects on Striatal Dopamine Efflux
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Methylserotonin (α-MS), a structural analog of serotonin, serves as a critical pharmacological tool for dissecting the complexities of the serotonergic system. While historically considered a selective 5-HT2 receptor agonist, its broader receptor profile reveals a more nuanced mechanism of action. This technical guide provides a comprehensive analysis of the effects of α-MS on dopamine release within the striatum, a brain region pivotal for motor control, motivation, and reward. We will explore the compound's pharmacological characteristics, the intricate serotonergic modulation of the dopaminergic system, and the state-of-the-art methodologies employed to measure these neurochemical dynamics. This document is intended to be a definitive resource, synthesizing established data with field-proven experimental insights to guide future research and development.
Introduction to Alpha-Methylserotonin (α-MS)
Alpha-Methylserotonin (α-MS), also known as α-methyl-5-hydroxytryptamine, is a tryptamine derivative that has been instrumental in neuropharmacological research for decades.[1] Structurally, it is the α-methylated analog of the neurotransmitter serotonin (5-HT), a modification that confers a critical pharmacokinetic advantage: resistance to metabolism by monoamine oxidase (MAO).[1] This property prolongs its biological activity, making it a stable probe for investigating serotonergic receptor function.
While it is a potent agonist at 5-HT2 receptors, α-MS is not entirely selective, exhibiting affinity for a range of serotonin receptor subtypes.[1][2][3] This guide focuses specifically on a key, and somewhat paradoxical, finding: the ability of α-MS to increase dopamine release in the striatum in a dose-dependent manner.[4][5] Understanding this interaction is crucial, as the interplay between the serotonin and dopamine systems in the striatum is implicated in numerous physiological processes and pathological conditions.
Pharmacological Profile of α-MS
A thorough understanding of the receptor binding affinities and downstream signaling of α-MS is fundamental to interpreting its effects on striatal dopamine.
Receptor Binding and Functional Activity
α-MS acts as a non-selective serotonin receptor agonist.[1] Its binding profile is complex, with significant activity across multiple receptor families. It was initially characterized as a selective 5-HT2 agonist, but subsequent studies have revealed a broader spectrum of action.[3][6]
| Receptor Subtype | Affinity / Activity Metric | Value (nM) | Reference |
| 5-HT1A | Ki | 42 | [3][5] |
| 5-HT1B | Ki | 85 | [3][5] |
| 5-HT1D | Ki | 150 | [3][5] |
| 5-HT1E | Ki | >10,000 | [3][5] |
| 5-HT2A | Ki (agonist state, [3H]DOB) | 3 | [3] |
| 5-HT2A | EC50 | 794 | [5] |
| 5-HT2B | EC50 | 2.98 | [5] |
| 5-HT2C | EC50 | 50.1 | [5] |
Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of α-MS.
Primary Signaling Pathway: 5-HT2A Receptor Activation
The 5-HT2A receptor, a primary target of α-MS, is a G protein-coupled receptor (GPCR) that canonicaly couples to the Gq/11 signaling pathway.[7] Activation of this pathway initiates a well-defined intracellular cascade.
-
Gq/11 Activation: Agonist binding induces a conformational change in the 5-HT2A receptor, activating the associated Gαq protein.
-
PLC Stimulation: The activated Gαq subunit stimulates phospholipase C (PLC).[7]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[7][8]
-
Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC).[7] This cascade ultimately modulates neuronal excitability and gene expression.
Sources
- 1. α-Methylserotonin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. DOI and alpha-methylserotonin: comparative vascular and nonvascular smooth muscle effects and central 5-hydroxytryptamine2 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Preparation of α-Methylserotonin Maleate Stock Solutions in DMSO
Abstract
This document provides a comprehensive guide and a detailed protocol for the solubilization of α-Methylserotonin maleate in dimethyl sulfoxide (DMSO). α-Methylserotonin is a potent agonist of serotonin (5-HT) receptors, particularly the 5-HT2 receptor family, making it a valuable tool in neuroscience and pharmacology research[1][2][3]. Achieving complete and stable solubilization is paramount for generating accurate and reproducible experimental results. This guide moves beyond a simple set of instructions to explain the critical variables influencing solubility, including solvent quality, physical dissolution aids, and appropriate storage conditions. Furthermore, it addresses the potential biological impact of DMSO as a vehicle and provides recommendations for its use in downstream cellular assays.
Introduction: Understanding the Compound and Solvent
Profile of α-Methylserotonin Maleate
α-Methylserotonin (α-Me-5-HT) is an indoleamine derivative and a structural analog of the neurotransmitter serotonin[2][3]. It is a non-selective agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors and also displays high affinity for several 5-HT1 receptors[1][4]. Its utility in research stems from its ability to probe the function of these receptors in various physiological and pathological processes. The compound is typically supplied as a maleate salt, which appears as a white to off-white or brown solid powder[5][6].
| Property | Value | Source(s) |
| Synonyms | α-Me-5-HT, α-Methyl-5-HT, α-Methyl-5-hydroxytryptamine | [1][5][7] |
| CAS Number | 97469-12-0 | [1][2][5][6] |
| Molecular Formula | C₁₁H₁₄N₂O · C₄H₄O₄ | [1][6][7] |
| Molecular Weight | ~306.3 g/mol | [1][5][6][8] |
| Appearance | White to dark brown/beige powder | [5][6] |
| Purity | Typically ≥98% (HPLC) | [1][6][7] |
The Role of DMSO as a Solvent
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with exceptional solvating power for a wide range of chemical entities, particularly those with poor aqueous solubility[9][10]. Its use is ubiquitous in drug discovery and life science research for preparing high-concentration stock solutions[10].
Causality of Choice: The selection of DMSO for α-Methylserotonin maleate is driven by the compound's limited solubility in aqueous buffers like PBS (approx. 2 mg/mL)[1]. DMSO allows for the preparation of concentrated stocks (≥1000x) that can be diluted into aqueous assay buffers, ensuring the final DMSO concentration remains low enough to minimize vehicle-induced biological effects.
Critical Consideration: Researchers must recognize that DMSO is not biologically inert. At concentrations used in cell culture (typically 0.1% to 1.5%), DMSO can alter cell membrane properties, inhibit specific enzymatic assays, and change the intrinsic excitability of neurons[10][11][12]. Therefore, meticulous experimental design, including vehicle controls, is essential.
Solubility Characteristics in DMSO
The reported solubility of α-Methylserotonin maleate in DMSO varies across suppliers, which can be attributed to differences in compound purity, crystalline form, and the methodology used for determination.
| Supplier/Source | Reported Solubility in DMSO | Notes |
| Cayman Chemical | 25 mg/mL | - |
| MedchemExpress | 100 mg/mL (326.47 mM) | Requires ultrasonic assistance. Warns that hygroscopic DMSO significantly impacts solubility. |
| Sigma-Aldrich | 20 mg/mL | Results in a clear solution. |
This variability underscores a critical technical point: DMSO is highly hygroscopic . It readily absorbs moisture from the atmosphere, and the presence of water can significantly reduce its solvating capacity for certain compounds[2][13]. For maximum solubility and reproducibility, the use of new, unopened, anhydrous-grade DMSO is strongly recommended.
Detailed Protocol for Stock Solution Preparation
This protocol details the steps for preparing a 25 mg/mL (approximately 81.6 mM) stock solution, a concentration that is well-supported by supplier data and provides a versatile starting point for most applications.
Required Materials & Equipment
-
α-Methylserotonin maleate (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Precision pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat
Pre-Protocol Safety & Handling
-
Safety: Always handle chemical compounds in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) before use[14]. While not classified as hazardous under GHS, good laboratory practice dictates minimizing exposure[14].
-
Handling: Before opening, allow the vial of α-Methylserotonin maleate to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which could compromise compound integrity and weighing accuracy.
Step-by-Step Dissolution Workflow
-
Calculation: Determine the required mass of α-Methylserotonin maleate for your desired stock concentration and volume.
-
Example for 1 mL of a 25 mg/mL stock: Weigh out 25 mg of the compound.
-
Molarity Calculation: (25 mg/mL) / (306.3 g/mol ) * (1000 mL/L) * (1 g/1000 mg) ≈ 81.6 mM.
-
-
Weighing: Carefully weigh the calculated amount of powder and transfer it into a sterile vial. It is often more practical to weigh the powder directly into the tared vial.
-
Solvent Addition: Using a precision pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. The solution will likely appear as a suspension or cloudy mixture.
-
Sonication: Place the vial in a bath sonicator. Sonicate for 10-15 minutes. The ultrasonic energy is crucial for breaking down compound aggregates and increasing the surface area exposed to the solvent, thereby accelerating dissolution[2][13]. Check the water level in the sonicator to ensure efficient energy transfer.
-
Visual Inspection: After sonication, remove the vial and visually inspect it against a light source. The solution should be clear and free of any visible particulates.
-
Confirmation: If particulates remain, repeat the vortexing (Step 4) and sonication (Step 5) cycles. If the solution does not clear, it may indicate that the solubility limit has been exceeded or the DMSO quality is suboptimal.
Workflow Visualization
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alpha-Methylserotonin (maleate), CAS [[97469-12-0]] | BIOZOL [biozol.de]
- 4. α-Methylserotonin - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. a-Methylserotonin = 98 HPLC 97469-12-0 [sigmaaldrich.com]
- 7. α-Methylserotonin maleate salt | CAS 97469-12-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. a-Methylserotonin = 98 HPLC 97469-12-0 [sigmaaldrich.com]
- 9. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells | PLOS One [journals.plos.org]
- 11. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
alpha-Methylserotonin maleate dose range for smooth muscle contraction
Topic: Optimization of
Abstract
This Application Note provides a standardized protocol for utilizing
Introduction & Mechanism of Action
-Methylserotonin is a methylated analog of serotonin (5-HT).[1][2][3] Its primary utility in drug discovery stems from its profile as a non-selective 5-HTKey Physiological Advantages:
-
Metabolic Stability: The
-methyl group hinders deamination by MAO, prolonging the half-life in tissue bath preparations compared to 5-HT. -
Receptor Selectivity: While it retains affinity for 5-HT
receptors, its functional efficacy (contraction) in smooth muscle is predominantly mediated via the G -coupled 5-HT pathway.
Signaling Pathway Visualization
The following diagram illustrates the G
Caption: Gq-mediated signaling cascade where
Experimental Design Strategy
Compound Preparation
-Methylserotonin maleate is sensitive to oxidation and light. Proper handling is critical for assay consistency.-
Molecular Weight: 306.32 g/mol [2]
-
Solubility:
-
Water: Soluble (up to ~25 mM with warming).
-
DMSO: Soluble (up to ~100 mM). Recommended for Stock.
-
-
Stock Solution (10 mM): Dissolve 3.06 mg in 1 mL of anhydrous DMSO. Aliquot and store at -20°C.
-
Vehicle Control: Ensure final DMSO concentration in the organ bath is <0.1% (v/v).
-
Antioxidant: Add Ascorbic Acid (100 µM) or EDTA (25 µM) to the physiological saline solution (PSS) to prevent oxidation of the indole ring during the assay.
Tissue Selection & Buffer Composition
-
Vascular Model: Rat Thoracic Aorta (Endothelium-denuded to isolate smooth muscle response).
-
Gastric Model: Rat Stomach Fundus (High density of 5-HT
receptors). -
Buffer: Modified Krebs-Henseleit Solution (mM): NaCl 118, KCl 4.7, CaCl
2.5, MgSO 1.2, KH PO 1.2, NaHCO 25, Glucose 11.-
Aeration: 95% O
/ 5% CO (Carbogen) to maintain pH 7.4. -
Temperature: 37°C.
-
Dose-Response Protocol (Step-by-Step)
This protocol utilizes a Cumulative Concentration-Response Curve (CCRC) method, which is standard for stable agonists.
Workflow Visualization
Caption: Standardized isometric tension workflow for smooth muscle myography.
Detailed Steps:
-
Equilibration: Mount tissue rings/strips in organ baths under optimal resting tension (Aorta: 2g; Fundus: 1g). Equilibrate for 60 minutes , washing every 15 minutes.
-
Priming (Viability Check):
-
Challenge tissue with 60 mM KCl (high K+) to verify contractile machinery.
-
Alternative: Use 10 µM 5-HT (reference agonist).
-
Wash out 3-4 times until baseline tension is restored.
-
-
Cumulative Dosing:
-
Add
-Me-5-HT in half-log increments ( M, M, M...). -
Dose Range:
. -
Interval: Wait for the response to plateau (typically 3–5 minutes) before adding the next concentration. Do not wash between doses.
-
-
Completion: Stop dosing when maximal contraction (
) is achieved (plateau of the curve). -
Validation (Antagonism): To confirm 5-HT
specificity, pre-incubate a separate tissue segment with Ketanserin (5-HT antagonist, 10-100 nM) for 20 minutes prior to the curve.
Data Analysis & Expected Results
Quantitative Parameters
Convert isometric tension (grams) to % of KCl response or % of Reference 5-HT response. Fit data to the Sigmoidal Dose-Response (Variable Slope) equation:
Reference Data Table
| Tissue Type | Receptor Subtype | Effective Dose Range (M) | ||
| Rat Aorta | 5-HT | 7.0 – 7.5 | 80 – 95% | |
| Rat Fundus | 5-HT | 7.8 – 8.3 | ~100% | |
| Guinea Pig Trachea | 5-HT | 6.5 – 7.0 | Biphasic* |
*Note: In airway smooth muscle, doses
Troubleshooting & Validation
-
Tachyphylaxis (Desensitization): 5-HT receptors can desensitize rapidly. If
decreases in subsequent curves on the same tissue, switch to a Non-Cumulative dosing schedule (single dose, wash, rest 20 min, next dose). -
Low Potency: If
is higher than expected ( ), check for oxidation of the stock solution. The solution should be clear/colorless. Yellowing indicates oxidation. -
Biphasic Curves: At very high concentrations (
), -Me-5-HT may activate adrenergic pathways or release endogenous catecholamines. Use Prazosin or Propranolol to block these off-target effects if necessary.
References
-
Ismaiel, A. M., et al. (1990).[2][3] "5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin." Journal of Medicinal Chemistry. Link
-
Cohen, M. L., et al. (1993). "DOI and alpha-methylserotonin: comparative vascular and nonvascular smooth muscle effects and central 5-hydroxytryptamine2 receptor affinities."[4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Cayman Chemical. "α-methyl Serotonin (maleate) Product Information." Link
-
Flores-Soto, E., et al. (2007). "Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle."[5] European Journal of Pharmacology. Link
-
Tocris Bioscience. "5-HT2 Receptors - Pharmacology and Agonists." Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DOI and alpha-methylserotonin: comparative vascular and nonvascular smooth muscle effects and central 5-hydroxytryptamine2 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Timeline for α-Methylserotonin Behavioral Effects
This Application Note is structured to guide researchers through the nuanced experimental design required for α-Methylserotonin (α-Me-5-HT) , specifically addressing its pharmacokinetic limitations and the distinct protocols for central vs. peripheral behavioral assessment.
Part 1: Pharmacological Profile & Experimental Strategy
The "False Positive" Trap: Blood-Brain Barrier Permeability
Unlike many serotonergic research chemicals (e.g., DOI, 5-MeO-DMT), α-Methylserotonin does not effectively cross the Blood-Brain Barrier (BBB) due to its polarity and free hydroxyl group [1].[1]
-
Critical Insight: Standard intraperitoneal (IP) or subcutaneous (SC) injections of α-Me-5-HT will NOT yield robust central behavioral effects (such as the Head-Twitch Response) in adult rodents.
-
The Solution: To study central behavioral effects, you must utilize Intracerebroventricular (ICV) administration or use the prodrug α-Methyltryptophan (α-MTP) , which crosses the BBB and is metabolically converted to α-Me-5-HT in situ [2].
Mechanism of Action[2][3]
-
Primary Target: Non-selective 5-HT agonist with high affinity for 5-HT2A , 5-HT2B , and 5-HT2C receptors.[2]
-
Metabolic Stability: The α-methyl group renders the molecule resistant to Monoamine Oxidase (MAO) degradation, significantly extending its half-life compared to endogenous serotonin [3].
Experimental Decision Tree
Use the following logic flow to select the correct protocol for your research goal.
Caption: Experimental decision tree for selecting the administration route based on the desired behavioral endpoint.
Part 2: Detailed Protocols
Protocol A: Central Behavioral Effects (ICV Injection)
Objective: To induce and measure 5-HT2A-mediated Head-Twitch Response (HTR).[1] Subject: Male C57BL/6J Mice (8–12 weeks).
1. Vehicle Preparation
α-Methylserotonin has limited solubility in physiological pH.[1]
-
Stock: Dissolve 1 mg α-Me-5-HT in 50 μL DMSO (20 mg/mL).
-
Working Solution: Dilute Stock 1:100 with artificial Cerebrospinal Fluid (aCSF) to reach 0.2 mg/mL .
-
Note: Ensure final DMSO concentration is <1% to avoid vehicle artifacts.[1]
2. Surgical Administration (ICV)[1]
-
Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).[1]
-
Coordinates: AP -0.3 mm, ML +1.0 mm, DV -2.5 mm (relative to Bregma).[1]
-
Injection Volume: 2–5 μL per mouse.
-
Dose Target: 10–20 μg per mouse (total delivered mass) [4].
3. Behavioral Timeline (The "HTR" Window)
Unlike systemic injections which have a lag time for absorption, ICV effects are rapid.[1]
| Time Point (Min) | Phase | Experimental Action | Expected Behavior |
| T - 60 | Acclimation | Move mice to observation area.[1] | Normal exploration. |
| T - 10 | Baseline | Start video recording. | Low spontaneous movement.[1] |
| T = 0 | Injection | ICV microinjection (rate: 1 μL/min). | Anesthesia recovery (if acute).[1] |
| T + 2 | Onset | Place mouse in observation cylinder. | Initial disorientation, then rapid onset of twitches.[1] |
| T + 5 to 20 | Peak Effect | Scoring Window (Primary Data). | Maximal Head-Twitch Response (HTR). |
| T + 45 | Decline | Continued observation. | HTR frequency decays significantly.[1][3] |
| T + 90 | Resolution | Return to home cage. | Normalization of behavior.[1] |
4. Data Scoring
-
Definition of HTR: A rapid, paroxysmal rotational movement of the head/ears (duration <0.5s).
-
Quantification: Count total events in 2-minute bins.
-
Validation: Pre-treatment with Ketanserin (1 mg/kg, IP, T-30 min) should abolish the response, confirming 5-HT2A specificity.[1]
Protocol B: Prodrug Administration (Systemic α-MTP)
Objective: To study sustained serotonergic modulation (e.g., Anorexia, Sleep-Wake cycles) without surgery.[1] Compound: α-Methyltryptophan (α-MTP).[1][2][4]
-
Mechanism: α-MTP crosses the BBB -> Converted to α-Me-5-HT -> Trapped in neurons (MAO resistant).
-
Dose: 100–150 mg/kg (IP or Oral Gavage).
-
Timeline:
-
Behavioral Readout: Reduced food intake (anorexia) and suppression of REM sleep. Note: This rarely produces acute HTR.
Part 3: Data Visualization & Expected Results
Expected HTR Counts (Protocol A - ICV)
The following table summarizes typical HTR counts for α-Me-5-HT (ICV) vs. Saline.
| Group | Dose (ICV) | HTR Count (0-15 min) | HTR Count (15-30 min) | Total (30 min) |
| Vehicle | 5 μL aCSF | 1 ± 1 | 0 ± 1 | 1 ± 2 |
| Low Dose | 5 μg | 8 ± 3 | 4 ± 2 | 12 ± 4 |
| High Dose | 20 μg | 35 ± 6 | 15 ± 4 | 50 ± 8 |
| Antagonist | 20 μg + Ketanserin | 3 ± 2 | 1 ± 1 | 4 ± 3 |
Pathway Diagram: Why the Route Matters
This diagram illustrates the pharmacokinetic fate of α-Methylserotonin depending on the route of administration.
Caption: Pharmacokinetic pathway showing why IP α-Me-5-HT fails to induce central behavior, while ICV and Prodrug routes succeed.[1]
Part 4: Troubleshooting & Validation
-
No HTR Observed (ICV):
-
Seizures/Convulsions:
-
Cause: Dose too high (>40 μg ICV) or rapid injection rate.[1]
-
Fix: Reduce dose to 10 μg and inject slower (1 μL/min).
-
-
Variable Results in Prodrug Protocol:
-
Cause: Metabolic rates vary by strain and age.[1]
-
Fix: Standardize fasting times before α-MTP administration to normalize amino acid uptake competition.
-
References
-
Wikipedia. (n.d.).[1] α-Methylserotonin.[1][2][4][5][6] Retrieved October 26, 2025, from [Link][1]
-
Diksic, M., et al. (1990).[1] Alpha-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. Journal of Neurochemistry.
-
Ismaiel, A. M., et al. (1990).[1] 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Journal of Medicinal Chemistry.
-
Beaulieu, J. M., et al. (2010).[1] Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo.[1][7] Journal of Neuroscience.
-
Sourkes, T. L. (1991).[1] Alpha-methyltryptophan as a therapeutic agent. Progress in Neuro-Psychopharmacology & Biological Psychiatry.
Sources
- 1. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 2. α-Methylserotonin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is alpha-methyl-L-tryptophan a good tracer for brain serotonin synthesis measurements, and does the lumped constant vary in different structures of the rat brain? [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-methyltryptophan as a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
alpha-Methylserotonin maleate solubility issues in water
Technical Support Center: -Methylserotonin Maleate
Topic: Solubility & Reconstitution Troubleshooting
Case ID: AMS-SOL-001 Status: Active Guide Last Updated: February 17, 2026[1][2]
Executive Summary
-Methylserotonin maleateThe Core Issue: The indole moiety is hydrophobic and oxidation-prone.[1][2] While the maleic acid counter-ion improves water solubility, it does not make the compound infinitely soluble.[1][2] Direct dissolution in cold water or high-salt buffers (PBS) often fails at concentrations >3 mg/mL. [1][2]
Quick Reference Data: Solubility Limits
Use these values as hard limits. Exceeding them risks precipitation.[1][2]
| Solvent | Solubility Limit (Max) | Condition | Notes |
| DMSO | ~25 mg/mL (80 mM) | Room Temp | Recommended for Stock. Stable at -20°C. |
| DMF | ~16 mg/mL | Room Temp | Alternative organic solvent.[1][2] |
| Water (HPLC Grade) | ~3 mg/mL (10 mM) | Warmed (45°C) | Requires vortexing & heat.[1][2] Unstable long-term.[1][2] |
| PBS (pH 7.2) | ~2 mg/mL | Room Temp | Risk of "Salting Out." Do not use for stock.[1][2] |
| Ethanol | < 1 mg/mL | N/A | Not Recommended. Poor solubility.[1][2] |
Interactive Troubleshooting Workflow
Before starting your experiment, determine your dissolution strategy based on your required final concentration.
Figure 1: Decision tree for selecting the correct solvent system based on concentration requirements.[1][2]
Standard Operating Procedures (SOPs)
Method A: The "DMSO Stock" (Gold Standard)
Best for: Long-term storage, high concentrations, and preventing oxidation.[1][2]
-
Calculate: Determine the volume of DMSO needed to reach 25 mg/mL .
-
Add Solvent: Add pure DMSO (anhydrous preferred) directly to the vial.[1]
-
Dissolve: Vortex for 30 seconds. The solution should be clear and colorless.
-
Aliquot: Split into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store: -20°C or -80°C (Stable for 6 months).
-
Dilute: On the day of the experiment, dilute the DMSO stock at least 1:100 into your assay buffer (keeping final DMSO <1%).
Method B: Direct Aqueous Dissolution
Best for: Experiments where DMSO is strictly prohibited (e.g., certain sensitive electrophysiology).[1][2]
-
Pre-warm: Heat HPLC-grade water (or saline) to 45°C .
-
Add Solvent: Add water to reach a max concentration of 2 mg/mL .
-
Agitate: Vortex vigorously. If particles remain, sonicate for 5 minutes.
-
Usage: Use immediately. Do not store aqueous solutions.
Troubleshooting & FAQs
Q1: Why is my solution turning pink/brown?
Diagnosis: Oxidation.
Like serotonin, the indole ring in
-
The Fix:
Q2: I dissolved it in water, but it crashed out when I added PBS.
Diagnosis: Salting Out / Common Ion Effect.
PBS contains high concentrations of Na+ and K+.[1][2] Adding a concentrated salt solution (the drug) to a high-ionic-strength buffer often reduces the solubility product (
-
The Fix: Dissolve the drug in water or DMSO first, then slowly add it to the PBS while stirring. Ensure the final concentration is below 2 mg/mL.[1]
Q3: Can I autoclave the solution?
Answer: Absolutely NOT.
Biological Context & Stability Logic
Understanding the degradation pathway helps reinforce why storage conditions are critical.[1][2]
Figure 2: The oxidative degradation pathway of indole-based agonists.[1][2] The appearance of color indicates the formation of quinone imines and polymers.[1][2]
References
Technical Support Center: Optimizing Incubation Time for α-Methylserotonin Receptor Assays
This technical support center is designed for researchers, scientists, and drug development professionals working with α-methylserotonin receptor assays. As a non-selective agonist for 5-HT2 receptors and with affinity for some 5-HT1 receptors, accurate and reproducible data is paramount.[1] A critical, yet often overlooked, parameter is the incubation time. This guide provides in-depth troubleshooting advice and detailed protocols to ensure your assays are robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What is α-methylserotonin and which receptors does it primarily target?
A1: α-Methylserotonin (α-MS) is a tryptamine derivative and a non-selective agonist of the serotonin 5-HT2 receptors, showing similar affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1] It also interacts with several 5-HT1 receptor subtypes.[1]
Q2: Why is incubation time a critical parameter in α-methylserotonin receptor assays?
A2: Incubation time is crucial because it directly impacts whether the binding of α-methylserotonin to its receptor has reached equilibrium. Equilibrium is the state where the rate of association of the ligand to the receptor equals the rate of dissociation.[1][2] Assays not performed at equilibrium will yield inaccurate affinity (Kd) and binding capacity (Bmax) values.[3][4]
Q3: What are the consequences of an incubation time that is too short or too long?
A3:
-
Too Short: An insufficient incubation time will result in an underestimation of the ligand's affinity (an artificially high Kd value) because the binding has not reached its maximum level. This can lead to the misinterpretation of structure-activity relationships and incorrect ranking of compound potency.
-
Too Long: While ensuring equilibrium, excessively long incubation times can lead to degradation of the receptor, ligand, or other assay components.[5] This can increase non-specific binding and decrease the specific signal, ultimately reducing the assay window.
Q4: What factors influence the optimal incubation time?
A4: Several factors can affect the time required to reach equilibrium:
-
Ligand Concentration: Lower concentrations of the ligand will require longer incubation times to reach equilibrium.[4]
-
Receptor Concentration: While less direct than ligand concentration, the amount of available receptor can influence the kinetics.
-
Temperature: Higher temperatures generally increase the rate of binding, potentially reducing the time needed to reach equilibrium. However, higher temperatures can also accelerate the degradation of proteins.[6]
-
Affinity of the Ligand (Kd): Ligands with very high affinity (low Kd) may have slow dissociation rates, requiring longer incubation times to reach a true equilibrium.[7]
-
Association (k_on) and Dissociation (k_off) Rates: The time to reach equilibrium is determined by the combination of the association and dissociation rate constants.[8]
Troubleshooting Guide: Incubation Time-Related Issues
This section addresses common problems encountered during α-methylserotonin receptor assays that may be related to suboptimal incubation times.
| Problem Encountered | Potential Cause Related to Incubation Time | Recommended Solution |
| Low Specific Binding Signal | The incubation time is too short, and the binding has not reached equilibrium. | Perform a time-course experiment (association kinetics) to determine the time required to reach a steady state of binding at the ligand concentration being used.[9] |
| High Variability Between Replicates | The assay is being stopped at a point on the association curve where binding is still rapidly increasing, making minor timing differences between wells significant. | Ensure the incubation time is on the plateau of the association curve, where the binding is stable. Increase the incubation time to a point well past the determined equilibrium time. |
| Inconsistent Results Across Different Experiments | Fluctuations in incubation temperature or minor variations in timing are impacting a non-equilibrated system. | Standardize the incubation temperature and use a precise timer for all incubations. More importantly, ensure the chosen incubation time is sufficient to reach equilibrium, which will make the assay more robust to minor variations.[10] |
| Poor Correlation with Literature Values for Known Ligands | The assay conditions, particularly the incubation time, do not allow for the binding to reach equilibrium, leading to inaccurate affinity measurements. | Verify your incubation time by performing an association kinetics experiment. Compare your full assay protocol (buffer composition, temperature, etc.) with established methods.[11] |
Experimental Protocol: Determining Optimal Incubation Time (Association Kinetics)
To ensure the scientific integrity of your results, it is essential to empirically determine the optimal incubation time for your specific assay conditions. This is achieved by performing an association kinetics experiment.
Objective:
To determine the time required for the binding of a radiolabeled or fluorescently-labeled ligand to the target 5-HT receptor to reach equilibrium.
Materials:
-
Cell membranes or whole cells expressing the 5-HT receptor of interest (e.g., 5-HT2A, 5-HT2B, or 5-HT2C).
-
Radiolabeled or fluorescently-labeled ligand specific for the receptor.
-
Unlabeled α-methylserotonin or another appropriate competitor for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts like MgCl2).[12]
-
96-well microplates.
-
Filtration apparatus or scintillation counter appropriate for the label.
Step-by-Step Methodology:
-
Preparation:
-
Thaw the receptor-containing membranes or prepare cell suspensions.
-
Prepare the assay buffer and keep it at the desired incubation temperature (e.g., room temperature or 37°C).
-
Prepare solutions of the labeled ligand at a concentration at or below its Kd. Lower concentrations require longer to equilibrate and thus represent a more stringent test.[4]
-
Prepare a high concentration of an unlabeled competitor (e.g., 1000-fold the Kd of the unlabeled ligand) to determine non-specific binding.
-
-
Assay Setup:
-
Design a plate map with triplicate wells for total binding and non-specific binding at a series of time points.
-
Example time points: 0, 5, 10, 15, 30, 45, 60, 90, 120, and 180 minutes.
-
For Total Binding wells: Add assay buffer, receptor preparation, and the labeled ligand.
-
For Non-Specific Binding (NSB) wells: Add assay buffer, receptor preparation, the high concentration of unlabeled competitor, and the labeled ligand.
-
-
Incubation:
-
Initiate the binding reaction by adding the labeled ligand to all wells simultaneously if possible.
-
Incubate the plate at the chosen temperature.
-
-
Termination and Detection:
-
At each designated time point, terminate the binding reaction.
-
For filtration assays, rapidly filter the contents of the wells for that time point through a filter mat, followed by washing with ice-cold buffer to separate bound from free ligand.[3]
-
For scintillation proximity assays (SPA), the reaction can be stopped by adding SPA beads, followed by a further incubation to allow for bead-membrane interaction before counting.[5][13]
-
-
Quantify the amount of bound ligand using an appropriate detection instrument (e.g., scintillation counter or plate reader).
-
-
Data Analysis:
-
For each time point, calculate the average counts per minute (CPM) or relative fluorescence units (RFU) for the total binding and NSB replicates.
-
Calculate Specific Binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding as a function of Incubation Time.
-
The optimal incubation time is the point at which the specific binding reaches a plateau and no longer increases with time. It is best practice to choose an incubation time that is comfortably on this plateau to ensure robustness.
-
Expected Outcome:
The resulting graph should show an initial rapid increase in specific binding, which then slows and eventually plateaus. This plateau represents the point of equilibrium.
Table 1: Representative Data from an Association Kinetics Experiment
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0 | 150 | 145 | 5 |
| 5 | 1250 | 155 | 1095 |
| 10 | 2300 | 160 | 2140 |
| 15 | 3150 | 165 | 2985 |
| 30 | 4500 | 170 | 4330 |
| 45 | 5400 | 175 | 5225 |
| 60 | 5800 | 180 | 5620 |
| 90 | 5850 | 185 | 5665 |
| 120 | 5870 | 190 | 5680 |
| 180 | 5860 | 195 | 5665 |
Based on this data, equilibrium is reached at approximately 60 minutes. A suitable incubation time for future experiments under these conditions would be 90-120 minutes to ensure the assay is robustly at equilibrium.
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the core concepts of ligand binding and the experimental workflow.
Caption: The dynamic equilibrium of ligand-receptor binding.
Caption: Workflow for determining optimal incubation time.
References
-
Ismaiel, A.M., Titeler, M., Miller, K.J., et al. (1990). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents α-methylserotonin and 2-methylserotonin. Journal of Medicinal Chemistry, 33(2), 755-758. [Link]
-
α-Methylserotonin - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 14, 2026, from [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Dissociation rate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. [Link]
-
A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. [Link]
-
Ligand Binding. (n.d.). University of Auckland. Retrieved February 14, 2026, from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved February 14, 2026, from [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000, August 15). PubMed. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025, August 10). ResearchGate. [Link]
-
Binding equilibria and kinetics. (2025, August 15). Fiveable. [Link]
-
6.3: Ligand binding. (2021, March 5). Biology LibreTexts. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. holford.fmhs.auckland.ac.nz [holford.fmhs.auckland.ac.nz]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. swordbio.com [swordbio.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
comparing alpha-Methylserotonin and 2-methylserotonin binding profiles
Topic: Comparative Analysis of
Executive Summary: Divergent Methylation, Divergent Targets[1]
In serotonergic pharmacology, slight structural modifications to the tryptamine scaffold yield profound shifts in receptor selectivity and signaling transduction.[1] This guide compares
While both are methylated derivatives of serotonin, their pharmacological utility is distinct:[1]
-
-Methylserotonin acts as a non-selective 5-HT
/5-HT receptor agonist with enhanced metabolic stability against Monoamine Oxidase (MAO). It is the gold standard for probing the agonist high-affinity state of 5-HT receptors. -
2-Methylserotonin serves as a selective 5-HT
receptor agonist , targeting the only ligand-gated ion channel in the serotonin family, making it indispensable for studying fast synaptic transmission and depolarization events.
Chemical Structure & Steric Implications[1]
The structural difference between these two analogs dictates their receptor fit.[1] The position of the methyl group serves as a "steric key," locking the molecule out of specific receptor subtypes while permitting entry to others.[1]
Structural Comparison Diagram
Figure 1: Structural divergence and pharmacological consequences of methylation sites on the tryptamine scaffold.
Receptor Binding Profiles & Selectivity[1][4][5][6][7][8][9]
The binding profiles of these compounds are best understood by contrasting their affinity for G-Protein Coupled Receptors (GPCRs) versus Ligand-Gated Ion Channels (LGICs).
Comparative Binding Data (K
Values)
The following table aggregates inhibition constant (K
| Receptor Subtype | Target Class | 2-Methylserotonin (K | Specificity Note | |
| 5-HT | GPCR (G | 42 | > 500 | |
| 5-HT | GPCR (G | 85 | > 500 | 2-Me is excluded from 5-HT |
| 5-HT | GPCR (G | 150 | ~1,220 | Both show reduced affinity compared to 5-HT. |
| 5-HT | GPCR (G | 3.0 * (Agonist State) | > 500 | *Critical distinction (see below). |
| 5-HT | Ion Channel | > 10,000 | High Affinity (Agonist) | 2-Me is the selective tool of choice. |
| 5-HT | GPCR (G | > 10,000 | > 10,000 | Neither binds 5-HT |
> Expert Insight on 5-HT
Signaling Pathways & Mechanism of Action[1]
Understanding the downstream effects is crucial for experimental design.[1]
Signal Transduction Diagram
Figure 2: Distinct signaling cascades. Left: Gq-mediated calcium mobilization (
Experimental Methodologies
To validate these profiles in your own lab, use the following self-validating protocols.
A. Radioligand Binding Assay (5-HT
Focus)
Objective: Determine the affinity of
-
Membrane Preparation: Homogenize rat frontal cortex (rich in 5-HT
) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g. Wash pellet to remove endogenous serotonin.[1] -
Radioligand Selection:
-
Incubation: Incubate membranes with radioligand and varying concentrations of
-methylserotonin ( to M) for 30 min at 37°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding).
-
Analysis: Calculate IC
and convert to K using the Cheng-Prusoff equation.
B. Functional Calcium Flux Assay (High Throughput)
Objective: Confirm agonist efficacy.
-
Cell Line: HEK-293 cells stably expressing human 5-HT
or 5-HT . -
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min.[1]
-
Agonist Addition: Inject
-methylserotonin.[1][3][4][5][6] -
Readout: Measure fluorescence intensity increase (Ex 488nm / Em 525nm).
-
Validation: Pre-treat controls with Ketanserin (antagonist) to confirm signal specificity.[1]
C. Electrophysiology (5-HT
Validation)
Objective: Validate 2-methylserotonin activity.
-
Setup: Whole-cell patch clamp on N1E-115 neuroblastoma cells (express native 5-HT
). -
Application: Rapid perfusion of 2-methylserotonin (10
M).[1] -
Observation: Look for a rapid, desensitizing inward current (inward rectification).[1]
-
Control: Block response with Ondansetron (selective 5-HT
antagonist).[1]
References
-
Ismaiel, A. M., et al. (1990).[1][3][4] 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin.[2][3] Journal of Medicinal Chemistry.[1][3][7][4] Link
-
Glennon, R. A., et al. (1992).[1] 5-HT3 agonist 2-methylserotonin as a training drug in drug discrimination studies. Pharmacology Biochemistry and Behavior.[1][7] Link
-
Craig, D. A., et al. (1990).[1] 5-Methoxytryptamine and 2-methyl-5-hydroxytryptamine-induced desensitization as a discriminative tool for the 5-HT3 and putative 5-HT4 receptors.[8] Naunyn-Schmiedeberg's Archives of Pharmacology.[1][3][8] Link
-
Hoyer, D., et al. (1994).[1] International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews.[1] Link
-
Cayman Chemical. Product Information: alpha-methyl Serotonin.[1][2]Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. DOI and alpha-methylserotonin: comparative vascular and nonvascular smooth muscle effects and central 5-hydroxytryptamine2 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Methyl-5-hydroxytryptamine - Wikipedia [en.wikipedia.org]
A Comparative Pharmacological Guide: α-Methylserotonin vs. Quipazine
For the Discerning Researcher: A Nuanced Examination of Two Serotonergic Probes
In the intricate landscape of serotonin receptor pharmacology, the selection of appropriate research tools is paramount to elucidating the complex signaling pathways that govern physiological and pathological processes. Among the myriad of available serotonergic agents, α-Methylserotonin (α-MS) and Quipazine stand out as classical, yet distinct, agonists that have been instrumental in dissecting the roles of various serotonin receptor subtypes. This guide offers a comprehensive comparison of these two compounds, delving into their structural differences, receptor binding profiles, functional activities, and the downstream signaling cascades they elicit. By providing a detailed analysis of their pharmacological properties and supporting experimental data, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal tool for their specific research needs.
At a Glance: Key Pharmacological Distinctions
| Feature | α-Methylserotonin (α-MS) | Quipazine |
| Chemical Class | Tryptamine | Arylpiperazine |
| Primary Mechanism | Non-selective serotonin receptor agonist | Serotonin receptor agonist and reuptake inhibitor |
| Key Receptor Agonism | 5-HT2 (A, B, C), 5-HT1 (A, B, D) | 5-HT2 (A, B, C), 5-HT3 |
| Blood-Brain Barrier | Poor penetration | Readily crosses |
| In Vivo Hallmarks | Increased motor activity | Head-twitch response (HTR), emesis |
| Metabolism | Not a substrate for MAO |
Delving Deeper: A Head-to-Head Comparison
Structural and Physicochemical Properties
α-Methylserotonin, a tryptamine derivative, is structurally very similar to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), with the key difference being the addition of a methyl group at the alpha position of the ethylamine side chain.[1] This modification has a profound impact on its metabolism; unlike serotonin, α-MS is not a substrate for monoamine oxidase (MAO), leading to a longer duration of action.[1] However, the presence of a hydrophilic hydroxyl group significantly limits its ability to cross the blood-brain barrier.[1]
Quipazine, on the other hand, belongs to the arylpiperazine class of compounds.[2] Its distinct chemical structure allows it to readily penetrate the central nervous system and interact with a different spectrum of serotonin receptors.
Receptor Binding Affinity and Functional Potency
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | α-Methylserotonin (Ki, nM) | Quipazine (Ki, nM) |
| 5-HT1A | 42[3] | - |
| 5-HT1B | 85[3] | - |
| 5-HT1D | 150[3] | - |
| 5-HT2A | - | - |
| 5-HT2B | - | - |
| 5-HT2C | - | - |
| 5-HT3 | - | High Affinity |
| SERT | - | 30[4] |
Note: A hyphen (-) indicates that comparable data from a single, reliable source was not available.
Table 2: Comparative Functional Potencies (EC50, nM)
| Receptor | α-Methylserotonin (EC50, nM) | Quipazine (EC50, nM) |
| 5-HT2A | 794[3] | - |
| 5-HT2B | 2.98[3] | - |
| 5-HT2C | 50.1[3] | - |
α-Methylserotonin is a non-selective agonist with a notable affinity for the 5-HT2 receptor family and several 5-HT1 subtypes.[1][3] Interestingly, it displays a higher potency at 5-HT2B and 5-HT2C receptors compared to the 5-HT2A receptor.[3]
Quipazine is also a non-selective agonist but with a distinct profile, showing prominent activity at 5-HT2 and 5-HT3 receptors.[2] Its action as a serotonin reuptake inhibitor further complicates its pharmacological profile, leading to an increase in synaptic serotonin levels which can indirectly activate a broader range of serotonin receptors.
Signaling Pathways and Functional Outcomes
Both α-Methylserotonin and Quipazine are known to activate Gq/11-coupled 5-HT2 receptors, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol phosphates (IPs) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Figure 1: Simplified Gq/11 signaling pathway activated by 5-HT2 receptor agonists.
While both compounds converge on this pathway, their broader receptor profiles lead to distinct in vivo effects. Quipazine's potent agonism at the 5-HT2A receptor is responsible for its well-documented induction of the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[5] Conversely, its activity at 5-HT3 receptors is linked to its emetic properties.
α-Methylserotonin, while also a 5-HT2A agonist, is often used to study peripheral 5-HT2 receptor functions due to its limited brain penetration. In vivo studies have shown that it can increase motor activity.[6]
The concept of biased agonism , where a ligand preferentially activates one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways), is an emerging area of research for 5-HT2A receptors.[7] While detailed comparative studies on the biased agonism of α-MS and quipazine are limited, this represents a critical area for future investigation to fully understand their nuanced pharmacological effects.
Figure 2: Conceptual diagram of biased agonism at the 5-HT2A receptor.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for characterizing and comparing serotonergic compounds like α-Methylserotonin and Quipazine.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of a test compound for a serotonin receptor subtype.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes expressing the receptor of interest. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.[8]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (α-MS or quipazine).
-
Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for a radioligand binding assay.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the activation of the Gq/11 signaling pathway.
Objective: To determine the potency (EC50) and efficacy of a test compound in activating Gq/11-coupled serotonin receptors.
Principle: Activation of Gq/11-coupled receptors leads to the production of IP3, which is rapidly metabolized to IP1. In the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, the accumulated IP1 can be measured as a stable marker of Gq/11 activation.[9] A common method for IP1 detection is Homogeneous Time-Resolved Fluorescence (HTRF).[9]
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture cells expressing the target serotonin receptor and plate them in a 96- or 384-well plate.
-
Cell Stimulation: Remove the culture medium and add a stimulation buffer containing LiCl and varying concentrations of the test compound (α-MS or quipazine).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis and Detection: Add a lysis buffer containing the HTRF reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore).
-
Incubation: Incubate at room temperature to allow the immunoassay to reach equilibrium.
-
Measurement: Read the fluorescence at two different wavelengths using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test compound to determine the EC50 and maximal response.
Figure 4: Workflow for an inositol monophosphate (IP1) accumulation assay.
Head-Twitch Response (HTR) in Mice
This in vivo assay is a behavioral measure of 5-HT2A receptor activation and is often used as a proxy for hallucinogenic potential.[5]
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.
Principle: Activation of 5-HT2A receptors in the brain of rodents elicits a characteristic, rapid side-to-side head movement. The frequency of these head twitches is quantified as a measure of receptor activation.[5]
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate mice to the testing environment (e.g., individual observation chambers) for a period before drug administration.
-
Drug Administration: Administer the test compound (e.g., quipazine) via an appropriate route (e.g., intraperitoneal injection). A vehicle control group should be included.
-
Observation Period: Immediately after injection, begin observing the mice for a set period (e.g., 30-60 minutes).
-
Quantification: Manually or automatically count the number of head twitches for each mouse. Automated systems often use a magnetometer or video tracking software for more objective quantification.
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A dose-response curve can be generated to determine the potency of the compound in inducing HTR.
Conclusion: Selecting the Right Tool for the Job
α-Methylserotonin and Quipazine, while both acting as serotonin receptor agonists, offer distinct pharmacological profiles that make them suitable for different research applications.
Choose α-Methylserotonin when:
-
Investigating the role of peripheral 5-HT2 receptors.
-
A longer duration of action is desired, and MAO metabolism needs to be avoided.
-
The focus is on 5-HT2B or 5-HT2C receptor-mediated effects.
Choose Quipazine when:
-
Studying central 5-HT2A receptor-mediated behaviors, such as the head-twitch response.
-
Investigating the interplay between direct receptor agonism and serotonin reuptake inhibition.
-
A compound that readily crosses the blood-brain barrier is required.
-
The role of 5-HT3 receptors is of interest.
Ultimately, the choice between α-Methylserotonin and Quipazine will depend on the specific scientific question being addressed. A thorough understanding of their respective pharmacologies, as detailed in this guide, is essential for designing robust experiments and accurately interpreting the resulting data. As our understanding of serotonin receptor signaling, including the nuances of biased agonism, continues to evolve, the careful and informed use of these classic pharmacological tools will remain indispensable to the progress of neuroscience and drug discovery.
References
-
Brumley, M. R., & Robinson, S. R. (2005). The serotonergic agonists quipazine, CGS-12066A, and alpha-methylserotonin alter motor activity and induce hindlimb stepping in the intact and spinal rat fetus. Behavioral Neuroscience, 119(3), 821–833. [Link]
- González-Maeso, J., Weisstaub, N. V., Zhou, M., Chan, P., Ivic, L., Ang, R., ... & Gingrich, J. A. (2007). Hallucinogens recruit specific cortical 5-HT(2A) receptor-mediated signaling pathways to affect behavior. Neuron, 53(3), 439–452.
- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug testing and analysis, 3(7-8), 478–491.
- Ismaiel, A. M., Titeler, M., Miller, K. J., Smith, T. S., & Glennon, R. A. (1990). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Journal of medicinal chemistry, 33(2), 755–758.
-
Schmid, C. L., & Bohn, L. M. (2009). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a beta-arrestin2/Src/Akt signaling complex in vivo. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(40), 13513–13524. [Link]
-
Wikipedia contributors. (2023, December 14). α-Methylserotonin. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]
-
Wikipedia contributors. (2024, January 21). Quipazine. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]
- Bräuner-Osborne, H., & Krogsgaard-Larsen, P. (1999). Serotonin (5-HT) receptor ligands and their therapeutic potential. Current pharmaceutical design, 5(5), 377–400.
- Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents: a pharmacological model of psychedelic-induced hallucinations. In Current topics in behavioral neurosciences (Vol. 11, pp. 45–66). Springer.
- Fantegrossi, W. E., Simone, A. U., & Woods, J. H. (2005). The behavioral pharmacology of hallucinogens. Pharmacology & therapeutics, 108(3), 357–381.
-
Feigenbaum, J. J., Yanai, J., & Klawans, H. L. (1983). The comparative roles of dopaminergic and serotonergic mechanisms in mediating quipazine induced increases in locomotor activity. Journal of neural transmission, 57(1-2), 27–37. [Link]
- Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural brain research, 277, 99–120.
- López-Giménez, J. F., González-Maeso, J., & Sealfon, S. C. (2008). Hallucinogens and the 5-HT2A receptor: a molecular and cellular perspective. Mini reviews in medicinal chemistry, 8(10), 991–1001.
- Martin, D. A., & Nichols, C. D. (2016). Psychedelics as novel therapeutics in psychiatry: N,N-dimethyltryptamine (DMT) as a case study. Psychopharmacology, 233(21-22), 3697–3711.
-
PubChem. (n.d.). Alpha-Methylserotonin. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). Quipazine. Retrieved February 17, 2026, from [Link]
- Roth, B. L. (2007). Serotonin 5-HT2A receptors as a target for the treatment of schizophrenia. Handbook of experimental pharmacology, (182), 389–408.
- Smith, R. L., Canton, H., Barrett, R. J., & Sanders-Bush, E. (1998). Agonist properties of N,N-dimethyltryptamine at the 5-HT2A and 5-HT2C serotonin receptors. Pharmacology, biochemistry, and behavior, 61(3), 323–330.
-
Wikipedia contributors. (2023, December 14). α-Methylserotonin. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]
- Briner, U., & Dooley, D. J. (1990). Serotonin (5-HT) receptor ligands and their therapeutic potential. Current pharmaceutical design, 5(5), 377–400.
- Reavill, C., & Kettle, A. (1993). Quipazine. In Drugs of the Future (Vol. 18, No. 10, p. 891). Prous Science.
- Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology, 168(3), 387–392.
- Titeler, M., Lyon, R. A., & Glennon, R. A. (1988). Radioligand binding evidence for a discriminative stimulus property of hallucinogens. Psychopharmacology, 94(2), 213–216.
- Cappelli, A., Giuliani, G., Gallelli, A., Valenti, S., Anzini, M., Mennuni, L., ... & Makovec, F. (2005). Structure-affinity relationship studies on arylpiperazine derivatives related to quipazine as serotonin transporter ligands. Molecular basis of the selectivity SERT/5HT3 receptor. Bioorganic & medicinal chemistry, 13(10), 3455–3460.
- Martin, P., & Bateson, A. N. (2004). The 5-HT3 receptor. Current pharmaceutical design, 10(20), 2499–2512.
- Peroutka, S. J. (1988). 5-Hydroxytryptamine receptor subtypes. Annual review of neuroscience, 11(1), 45–60.
- Sanders-Bush, E., & Mayer, S. E. (2006). 5-Hydroxytryptamine (serotonin) receptor agonists and antagonists. In Goodman & Gilman's the pharmacological basis of therapeutics (11th ed., pp. 297–315). McGraw-Hill.
Sources
- 1. α-Methylserotonin - Wikipedia [en.wikipedia.org]
- 2. Serotonin patterns locomotor network activity in the developing zebrafish by modulating quiescent periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of the G protein Gq/11 through tyrosine phosphorylation of the alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. The serotonergic agonists quipazine, CGS-12066A, and alpha-methylserotonin alter motor activity and induce hindlimb stepping in the intact and spinal rat fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
reference standards for alpha-Methylserotonin HPLC analysis
Comparative Guide: Reference Standards for -Methylserotonin HPLC Analysis
Executive Summary
-Methylserotonin (3-(2-aminopropyl)-1H-indol-5-ol)12This guide objectively compares reference standard grades available for HPLC method validation, establishing a hierarchy of suitability based on ISO 17034 criteria versus practical Analytical Grade realities.
Part 1: The Comparative Hierarchy of Standards
In the analysis of tryptamine derivatives, the "purity" on a label is insufficient. You must evaluate the uncertainty budget and traceability. For
Table 1: Reference Standard Grade Comparison
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Reference Standard | Tier 3: Reagent/Chemical Grade |
| Primary Use | Forensic/Clinical Legal Defensibility | Quantitation, Method Validation, QC | Synthesis starting material, Qualitative screening |
| Purity | Certified Value (e.g., 99.8% ± 0.3%) | >98% (Typical) | >95% (Variable) |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to internal primary standard | Lot-specific only |
| Uncertainty | Full Uncertainty Budget included | Purity statement only | None |
| Stability | Stability monitoring data provided | Expiration date based on accelerated studies | Shelf-life estimated |
| Cost Factor | High (10x) | Moderate (Standard) | Low |
| Recommendation | Gold Standard (If available) | Recommended (Standard Research) | Not Recommended for Quantitation |
The "Senior Scientist" Insight: The Availability Gap
While ISO 17034 CRMs are the regulatory ideal,
-
The Fix: If you cannot source a Tier 1 CRM, you must generate a secondary standard validation. Purchase Tier 2 standards from two different lots or two different vendors and cross-validate them to ensure mass balance agreement within <2%.
Part 2: Technical Deep Dive & Methodology
The Separation Challenge: Critical Pairs
The primary failure mode in
-
Serotonin (5-HT): The endogenous parent.
-
-Methyltryptamine (
-MT): Lacks the 5-hydroxyl group. -
5-Hydroxyindoleacetic acid (5-HIAA): The major metabolite.
To resolve these, we utilize the hydrophobicity difference introduced by the
Validated Experimental Protocol
This protocol is designed for self-validation using a standard C18 column, avoiding exotic stationary phases for broader reproducibility.
1. Instrumentation:
-
System: HPLC with Fluorescence Detection (FLD) or Electrochemical Detection (ECD).
-
Note: UV (280 nm) is acceptable but has 100x lower sensitivity and poor selectivity against non-indole matrix components.
2. Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).
-
Why: Low pH ensures the amine is fully protonated (
), preventing silanol interactions that cause peak tailing.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[3]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar metabolites)
-
2-10 min: 5%
30% B (Linear ramp) -
10-12 min: 30%
90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection (FLD): Excitation: 285 nm | Emission: 350 nm.
3. Standard Preparation (Crucial Step): Indoles oxidize rapidly to form quinone imines.
-
Stock Solution: Dissolve 1 mg
-Methylserotonin in 1 mL DMSO (more stable than MeOH). Store at -80°C. -
Working Solution: Dilute in Mobile Phase A containing 0.1% Ascorbic Acid and 0.05% EDTA .
Part 3: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This logic gate ensures you select the correct standard grade based on your data requirements.
Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory and accuracy requirements.
Diagram 2: HPLC Method Pathway
The separation logic for resolving the "Critical Pair" (Serotonin vs.
Caption: Mechanistic pathway of chromatographic separation relying on hydrophobic differentiation of the alpha-methyl group.
Part 4: References
-
National Institute of Standards and Technology (NIST). (2024). Reference Materials (RMs) and Certified Reference Materials (CRMs) Definitions. NIST.gov. [Link]
-
PubChem. (2024). Alpha-Methylserotonin Compound Summary. National Library of Medicine. [Link]
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]
Sources
- 1. Presynaptic displacement of serotonin by alpha-methyl-5-hydroxytryptamine in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Serotonin, Metabolites, Analogs Analyzed by LCMS - AppNote [mtc-usa.com]
- 4. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 5. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 6. Introduction on how ISO 17034 ensures CRM quality [aroscientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
